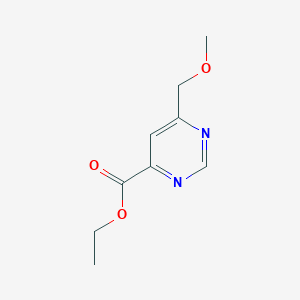

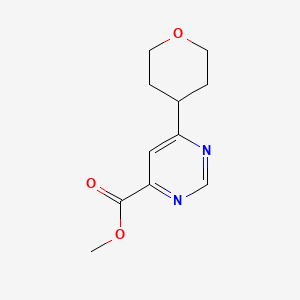

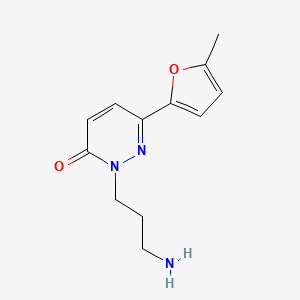

Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a series of reactions, including the Biginelli reaction . This reaction involves three components in one pot, between substituted aldehyde, ethyl acetoacetate, and urea in ethanol in the presence of HCl as a catalyst .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include a series of reactions, such as the Biginelli reaction . The reaction mass is poured into crushed ice, and extracted with ethyl acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by their melting point, boiling point, and solubility . For example, pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Microwave-mediated Synthesis : Novel pyrimido[1,2-a]pyrimidines were synthesized using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, showcasing a regioselective synthesis approach under microwave irradiation and solvent-free conditions. The structure and reaction pathways were elucidated through spectral data and X-ray analysis (Eynde et al., 2001).

- Novel Pyrido and Thieno Pyrimidines : Research on ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates led to the creation of tetrahydropyridothienopyrimidine derivatives, indicating versatile applications in synthesizing fused polyheterocyclic systems (Bakhite et al., 2005).

- Crystal Structure Analysis : The preparation and crystal structure analysis of reduced pyrimidine derivatives highlight their structural properties and potential in further chemical studies (Begum & Vasundhara, 2009).

- Ionic Liquids Catalyst for Synthesis : A study demonstrated the catalytic ability of l-proline nitrate in an ionic liquids phase for synthesizing pyrimidine derivatives, offering a more efficient method than traditional synthesis approaches (Cahyana et al., 2022).

Applications Beyond Synthesis

- Antimicrobial and Antioxidant Activities : Certain derivatives have shown potential in antimicrobial and antioxidant applications, as demonstrated by their in vitro evaluation against various pathogens and by assessing their free radical scavenging capabilities (Tiwari et al., 2018).

- NLO Properties : Structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives were conducted, showing that these compounds possess significant nonlinear optics (NLO) properties, which could be beneficial for optoelectronic applications (Hussain et al., 2020).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that pyrimidine derivatives can undergo various chemical reactions, such as the dimroth rearrangement , which can influence their interaction with biological targets. The Dimroth rearrangement involves the isomerization of heterocycles, which can potentially alter the compound’s interaction with its targets .

Biochemical Pathways

For instance, its potential antiviral and anticancer activities suggest that it may interfere with viral replication or cell proliferation pathways .

Result of Action

Based on the known activities of pyrimidine derivatives, it can be inferred that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects . These effects would result from the compound’s interaction with its cellular targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a reaction that pyrimidine derivatives can undergo, is catalyzed by acids and bases and is accelerated by heat or light . Therefore, the compound’s action could be influenced by the pH, temperature, and light conditions of its environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-4-7(5-13-2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLPELPFDKBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1484494.png)

amine hydrochloride](/img/structure/B1484502.png)